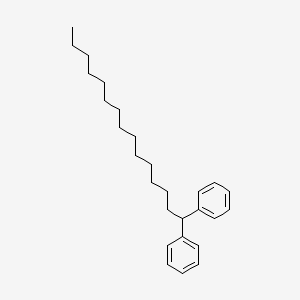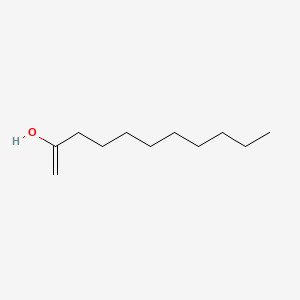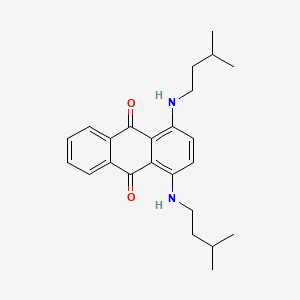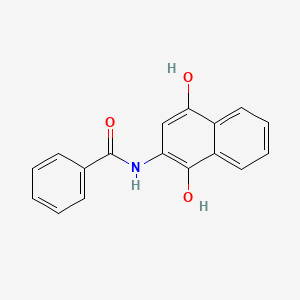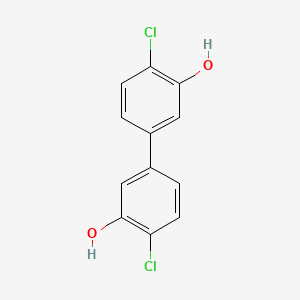
(1,3-Dimethylcyclohexyl)methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 264-403-5, also known as Benzalkonium Chloride, is a quaternary ammonium compound widely used for its antimicrobial properties. It is commonly found in disinfectants, antiseptics, and preservatives. Benzalkonium Chloride is effective against a broad spectrum of microorganisms, including bacteria, fungi, and viruses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzalkonium Chloride is typically synthesized through the reaction of benzyl chloride with a mixture of long-chain alkyl dimethylamines. The reaction is carried out in an aqueous medium, and the resulting product is purified through various methods such as crystallization or distillation.
Industrial Production Methods: In industrial settings, Benzalkonium Chloride is produced in large quantities using continuous flow reactors. The process involves the controlled addition of benzyl chloride to a solution of alkyl dimethylamines under specific temperature and pressure conditions. The product is then subjected to purification steps to achieve the desired concentration and purity.
Types of Reactions:
Oxidation: Benzalkonium Chloride can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: It can also be reduced under specific conditions, although this is less common.
Substitution: Benzalkonium Chloride can participate in substitution reactions, where the benzyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives of Benzalkonium Chloride.
Reduction: Reduced forms of the compound.
Substitution: Substituted benzalkonium derivatives with different functional groups.
Applications De Recherche Scientifique
Benzalkonium Chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed as a disinfectant and preservative in laboratory settings.
Medicine: Utilized in antiseptic formulations for wound care and surgical scrubs.
Industry: Incorporated into cleaning products, sanitizers, and preservatives for various consumer goods.
Mécanisme D'action
Benzalkonium Chloride exerts its antimicrobial effects by disrupting the cell membranes of microorganisms. It binds to the phospholipids in the cell membrane, causing leakage of cellular contents and ultimately leading to cell death. This mechanism is effective against a wide range of bacteria, fungi, and viruses.
Comparaison Avec Des Composés Similaires
Cetylpyridinium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Chlorhexidine: A bisbiguanide compound used as an antiseptic and disinfectant.
Octenidine Dihydrochloride: A cationic surfactant with broad-spectrum antimicrobial activity.
Uniqueness of Benzalkonium Chloride: Benzalkonium Chloride is unique due to its combination of high efficacy, low toxicity, and versatility in various applications. It is effective at low concentrations and can be formulated into a wide range of products, making it a valuable compound in both medical and industrial settings.
Propriétés
Numéro CAS |
63667-10-7 |
|---|---|
Formule moléculaire |
C11H20O2 |
Poids moléculaire |
184.27 g/mol |
Nom IUPAC |
(1,3-dimethylcyclohexyl)methyl acetate |
InChI |
InChI=1S/C11H20O2/c1-9-5-4-6-11(3,7-9)8-13-10(2)12/h9H,4-8H2,1-3H3 |
Clé InChI |
ZSQCHEKOWLZTIE-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(C1)(C)COC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Bromo-1-[(2-methylphenyl)methyl]pyridin-1-ium bromide](/img/structure/B12647514.png)

